4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
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Overview
Description
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromen-2-one core, which is a common scaffold in medicinal chemistry, and a piperazine moiety substituted with a fluorophenyl group, enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce piperazine derivatives with altered electronic properties .
Scientific Research Applications
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the chromen-2-one core can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a different core structure, showing selective inhibition of equilibrative nucleoside transporters.
1-Bis(4-fluorophenyl)methyl piperazine: Another compound with a fluorophenyl-substituted piperazine moiety, used in different chemical contexts.
Uniqueness
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is unique due to its combination of a chromen-2-one core and a fluorophenyl-substituted piperazine moiety. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-2-7-20-19(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUQZIWFTPZQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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